6-Octenal, 2,7-dimethyl-

Description

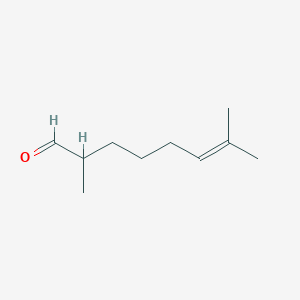

Structure

3D Structure

Properties

CAS No. |

111396-28-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,7-dimethyloct-6-enal |

InChI |

InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3 |

InChI Key |

RRPLNOVWTWPBFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=C(C)C)C=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 6 Octenal, 2,7 Dimethyl

Distribution in Plant Species and Essential Oils

6-Octenal, 2,7-dimethyl- is found in the essential oils of a variety of aromatic plants. Its presence is a key contributor to the distinct fragrances of these plants.

The essential oils derived from Cymbopogon citratus (lemongrass), Citrus limonum (lemon), and Litsea cubeba are major natural sources of 6-Octenal, 2,7-dimethyl-. In lemongrass, this compound is a significant component of its essential oil, contributing to its well-known lemony scent nih.gov. The oil of Cymbopogon species is a primary commercial source for the extraction of this aldehyde nih.gov. The peel of Citrus limonum also contains 6-Octenal, 2,7-dimethyl-, which is a component of its complex and fragrant essential oil. Similarly, the fruit of Litsea cubeba, often referred to as May Chang, yields an essential oil rich in citrus-scented aldehydes, including 6-Octenal, 2,7-dimethyl-.

| Plant Species | Common Name | Plant Part Used for Extraction |

| Cymbopogon citratus | Lemongrass | Leaves |

| Citrus limonum | Lemon | Peel |

| Litsea cubeba | May Chang | Fruit |

Biosynthetic Routes and Enzymatic Mechanisms in Planta

The formation of 6-Octenal, 2,7-dimethyl- in plants follows the well-established isoprenoid biosynthetic pathway, a complex network responsible for the synthesis of a vast array of natural products.

Like all monoterpenoids, the biosynthesis of 6-Octenal, 2,7-dimethyl- begins with the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized in plants through two distinct pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For monoterpenes, the MEP pathway is the predominant source of IPP and DMAPP.

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by the enzyme geranyl diphosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes. The conversion of GPP to various monoterpenes is a critical branching point in the pathway. For the biosynthesis of 6-Octenal, 2,7-dimethyl-, GPP is first converted to geraniol.

The term "Citronella Oxidase" is a functional descriptor for enzymes that catalyze the oxidation steps in the biosynthesis of citronellal (B1669106). Research has elucidated two primary enzymatic pathways for the conversion of geraniol to 6-Octenal, 2,7-dimethyl- researchgate.net.

Pathway 1: Oxidation followed by Reduction

Oxidation of Geraniol to Citral (B94496): The first step involves the oxidation of geraniol to produce citral (a mixture of the isomers geranial and neral). This reaction is catalyzed by alcohol dehydrogenases (ADHs) or other oxidases.

Reduction of Citral to Citronellal: Subsequently, citral is reduced to 6-Octenal, 2,7-dimethyl-. This reduction is carried out by enzymes such as citral reductases, which belong to the progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family oup.comnih.gov.

Pathway 2: Reduction followed by Oxidation

Reduction of Geraniol to Citronellol (B86348): In this alternative route, geraniol is first reduced to citronellol. Enzymes like Old Yellow Enzymes (OYEs) have been identified to catalyze this reduction of the allylic alcohol double bond nih.gov.

Oxidation of Citronellol to Citronellal: The final step is the oxidation of citronellol to yield 6-Octenal, 2,7-dimethyl-. This oxidation is also catalyzed by alcohol dehydrogenases.

Recent studies have identified specific enzymes, such as those from the PRISE family in Pelargonium, that are responsible for the reduction of citral to citronellal, highlighting the importance of these reductases in the biosynthetic pathway oup.comnih.govresearchgate.net.

| Precursor/Intermediate | Enzyme(s) | Product |

| IPP and DMAPP | Geranyl Diphosphate Synthase (GPPS) | Geranyl Diphosphate (GPP) |

| Geranyl Diphosphate (GPP) | Geraniol Synthase | Geraniol |

| Geraniol | Alcohol Dehydrogenase / Oxidase | Citral |

| Citral | Citral Reductase (e.g., PRISE family) | 6-Octenal, 2,7-dimethyl- |

| Geraniol | Old Yellow Enzyme (OYE) | Citronellol |

| Citronellol | Alcohol Dehydrogenase | 6-Octenal, 2,7-dimethyl- |

Genetic and Environmental Factors Influencing Natural Abundance

The concentration of 6-Octenal, 2,7-dimethyl- in plants is not static and can be influenced by a variety of genetic and environmental factors.

Genetic Factors: The genetic makeup of a plant plays a crucial role in its capacity to produce secondary metabolites. Different genotypes within the same species can exhibit significant variations in their essential oil composition and, consequently, in the abundance of 6-Octenal, 2,7-dimethyl- phytojournal.com. For instance, studies on different genotypes of Cymbopogon have shown considerable diversity in their chemical profiles, including the content of citral, a direct precursor to citronellal geneticsmr.comresearchgate.net. Breeding programs often focus on selecting and developing cultivars with enhanced production of desirable compounds ripublication.comcabidigitallibrary.org.

Environmental Factors: A range of environmental conditions can impact the biosynthesis and accumulation of 6-Octenal, 2,7-dimethyl-.

Temperature: Higher temperatures, particularly during the spring and summer seasons, have been shown to increase the yield and citral concentration in lemongrass essential oil scielo.br.

Soil Conditions: Soil properties, such as pH, can influence the chemical composition of essential oils. For example, alkaline soil has been found to favor a higher concentration of citral in the oil of Cymbopogon citratus researchgate.net.

Harvesting Time: The developmental stage of the plant at the time of harvest significantly affects the essential oil yield and composition. Studies on lemongrass have indicated that the optimal time for harvesting to achieve the highest citral content is between 5 to 7 months after planting nlss.org.in.

Light and Water Availability: Light intensity and duration, as well as water availability, are known to affect plant secondary metabolism and can therefore influence the production of monoterpenoids like 6-Octenal, 2,7-dimethyl-.

Advanced Synthetic Methodologies for 6 Octenal, 2,7 Dimethyl and Its Stereoisomers

Conventional and Contemporary Organic Synthesis Routes

Preparation via General Organic Reactions

6-Octenal, 2,7-dimethyl- can be sourced from natural essential oils, such as citronella oil and eucalyptus oil, through distillation. However, synthetic routes are crucial for large-scale production and for obtaining specific isomers. Common laboratory and industrial preparations include the controlled oxidation of citronellol (B86348) or the selective hydrogenation of citral (B94496) (3,7-dimethyl-2,6-octadienal).

The dehydrogenation of β-citronellol is another established method for producing citronellal (B1669106). These conventional methods, while effective, often yield racemic or mixed isomeric products, necessitating further purification steps if a specific stereoisomer is required.

Synthesis from (E/Z)-Citral through Enzymatic Hydrolysis

Modern biocatalytic methods offer a highly selective alternative for producing specific enantiomers of citronellal. A notable approach involves the one-pot, two-step enzymatic reduction of (E/Z)-citral. mdpi.com Although the ultimate product in some published cascades is (S)-citronellol, the intermediate formed is (S)-citronellal, demonstrating a viable pathway to this chiral aldehyde. mdpi.comresearchgate.net

This biotransformation utilizes a cascade of enzymes, including an Old Yellow Enzyme (OYE), an alcohol dehydrogenase (ADH), and a glucose dehydrogenase (GDH). mdpi.com The Old Yellow Enzyme, such as NemR-PS, catalyzes the stereoselective reduction of the activated C=C bond in citral to form (S)-citronellal. mdpi.comresearchgate.net The reaction conditions are typically mild, occurring at temperatures around 30°C and a pH of approximately 6.5. mdpi.com

| Parameter | Optimal Condition |

| Temperature | 30 °C |

| pH | 6.5 |

| Key Enzyme | Old Yellow Enzyme (OYE) |

| Starting Material | (E/Z)-Citral |

| Intermediate Product | (S)-Citronellal |

Enantioselective Synthesis of Chiral 6-Octenal, 2,7-dimethyl-

The demand for enantiomerically pure citronellal, particularly (R)-(+)-citronellal, has driven the development of advanced asymmetric synthetic methods.

Asymmetric Transformations from N,N-Diethylgeranylamine

A highly efficient method for synthesizing optically active citronellal involves the asymmetric isomerization of N,N-diethylgeranylamine. This process utilizes a chiral rhodium-BINAP complex as a catalyst to convert the achiral starting amine into a chiral enamine, (R)-(−)-N,N-diethyl-(E)-citronellalenamine. orgsyn.org

The resulting chiral enamine is then hydrolyzed under mild acidic conditions (e.g., acetic acid in an ether/water solution) to yield (R)-(+)-citronellal. orgsyn.org This method is renowned for its high yield (often exceeding 90%) and excellent enantioselectivity. orgsyn.org A similar transformation starting from N,N-diethylnerylamine also produces the same chiral enamine intermediate. orgsyn.org

Use of Chiral Catalysts in Stereospecific Syntheses

The key to the enantioselective synthesis described above is the use of a stereospecific chiral catalyst. The catalyst is typically a rhodium(I) complex coordinated with a chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). orgsyn.org For the synthesis of (R)-(+)-citronellal from N,N-diethylgeranylamine, the rhodium complex with (+)-BINAP is employed. orgsyn.org

The reaction involves the isomerization of the starting amine in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature. orgsyn.org The catalyst, for instance, (+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylrhodium(I) perchlorate, facilitates the highly stereospecific migration of the double bond to form the chiral enamine. orgsyn.org

| Catalyst Component | Name/Formula | Role |

| Metal | Rhodium (Rh) | Catalytic center |

| Chiral Ligand | (+)-BINAP | Induces stereoselectivity |

| Precursor | N,N-Diethylgeranylamine | Achiral starting material |

| Product | (R)-(+)-Citronellal | Chiral aldehyde |

Organocatalytic and Metal-Catalyzed Approaches to 6-Octenal, 2,7-dimethyl- Derivatives

Research has also focused on the synthesis of derivatives of 6-Octenal, 2,7-dimethyl- using organocatalytic and metal-catalyzed reactions. These derivatives are valuable as synthetic intermediates and for their unique properties.

An example of an organocatalytic approach is the α-methylenation of citronellal to produce 3,7-dimethyl-2-methylene-6-octenal. orgsyn.org This reaction employs a simple organocatalyst system, such as pyrrolidine (B122466) and 4-(dimethylamino)benzoic acid, to react (±)-citronellal with aqueous formaldehyde (B43269). orgsyn.orgscite.ai The reaction proceeds via a Mannich-type mechanism, where the amine catalyst forms an enamine intermediate with citronellal, which then attacks formaldehyde, followed by elimination to yield the α-methylene derivative. This transformation is efficient and typically results in a high yield of the product. orgsyn.org

Metal-catalyzed approaches have also been explored. For instance, crossed-Claisen condensations using sodium alkoxides can be used to synthesize precursors for more complex derivatives like 2,7-dimethyl-2,4,6-octatrienedial. google.com These methods highlight the versatility of 6-Octenal, 2,7-dimethyl- as a building block in organic synthesis.

Organocatalytic α-Methylenation of Aldehydes (leading to 3,7-dimethyl-2-methylene-6-octenal)

The organocatalytic α-methylenation of aldehydes is a powerful, metal-free method for introducing a methylene (B1212753) group at the α-position of an aldehyde. This transformation is particularly relevant for the synthesis of 3,7-dimethyl-2-methylene-6-octenal, a derivative of the target compound. The reaction typically involves the condensation of a parent aldehyde, such as 3,7-dimethyl-6-octenal (citronellal), with an aqueous solution of formaldehyde.

This process is efficiently catalyzed by small organic molecules, most commonly a secondary amine like pyrrolidine or proline, in combination with a weak acid co-catalyst. The mechanism proceeds through the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as a nucleophile, attacking the formaldehyde. A subsequent elimination step regenerates the catalyst and yields the α,β-unsaturated product. This method is noted for its operational simplicity and good to excellent yields. researchgate.netyoutube.com

A well-documented procedure involves heating (±)-citronellal with aqueous formaldehyde in the presence of 4-(dimethylamino)benzoic acid and pyrrolidine in dichloromethane. organic-chemistry.org This protocol affords 3,7-dimethyl-2-methylene-6-octenal in high yield after a simple workup. organic-chemistry.org The reaction conditions are generally mild and tolerant of various functional groups. researchgate.netyoutube.com

Table 1: Organocatalytic α-Methylenation of 3,7-dimethyl-6-octenal

| Catalyst | Co-catalyst | Formaldehyde Source | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine | 4-(Dimethylamino)benzoic acid | 37% aqueous solution | Dichloromethane | Reflux, 30 min | 82-89 | organic-chemistry.org |

| Pyrrolidine | Propionic Acid | Aqueous solution | Not specified | 45 °C, 1-4 h | 64-99 | researchgate.net |

Palladium Nanoparticle Catalyzed Hydrosilylation

Hydrosilylation of α,β-unsaturated aldehydes represents a highly chemoselective reduction method. When applied to a substrate like 6-Octenal, 2,7-dimethyl-, this reaction can selectively reduce the carbonyl group to an alcohol or a silyl (B83357) ether, or reduce the carbon-carbon double bond, depending on the catalytic system and reaction conditions. Palladium nanoparticles (PdNPs) have emerged as versatile and efficient catalysts for this transformation.

The selectivity of the hydrosilylation reaction (1,2-addition to the C=O bond versus 1,4-conjugate addition to the C=C-C=O system) can be finely tuned. For instance, palladium nanoparticle catalysis can be directed to produce enolsilanes, saturated aldehydes, or saturated acetals from α,β-unsaturated aldehydes by simply changing the solvent system. researchgate.net Supported palladium catalysts, such as those alloyed with gold (Pd-Au) or immobilized on materials like niobium pentoxide (Nb₂O₅), exhibit high activity and selectivity under mild conditions, often leading to silyl enol ethers as the primary product. youtube.com The use of supported nanoparticles also facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.

The reaction mechanism typically involves the oxidative addition of the hydrosilane to the palladium surface, followed by either hydride transfer to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition). Reductive elimination then releases the silylated product and regenerates the active palladium catalyst.

Table 2: Selective Hydrosilylation of α,β-Unsaturated Carbonyls using Palladium Catalysts

| Catalyst | Support | Silane | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| PdNPs | None | Various | Enolsilanes, Saturated Aldehydes, or Acetals | Tunable by solvent | researchgate.net |

| 1Pd5Au | Nb₂O₅ | Triethylsilane | Silyl Enol Ether | High (1,4-addition/1,2-addition = >99/1) | youtube.com |

Applications of Boron-Based Catalysts in Aldol (B89426) Condensations

Boron-mediated aldol condensations are a cornerstone of asymmetric synthesis, providing a powerful tool for the stereocontrolled construction of β-hydroxy carbonyl units, which are key structural motifs in many natural products and chiral molecules. This methodology is critical for creating the specific stereoisomers of precursors to complex aldehydes like 6-Octenal, 2,7-dimethyl-.

The exceptional stereocontrol exerted by boron reagents stems from the formation of a well-defined, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler transition state. youtube.comorganicreactions.org The relatively short boron-oxygen and boron-carbon bonds lead to a compact transition state, which amplifies steric interactions and results in high levels of diastereoselectivity. researchgate.netorganicreactions.orgresearchgate.net

By selecting a chiral ketone, a chiral aldehyde, or, most commonly, a chiral boron reagent, high levels of enantioselectivity can also be achieved. Chiral boron reagents, such as diisopinocampheylboron chloride ((+)- or (-)-Ipc₂BCl) or triflate (Ipc₂BOTf), derived from the natural product α-pinene, are frequently used to control the absolute stereochemistry of the newly formed stereocenters. The reaction of an achiral ketone with these reagents generates a chiral boron enolate in situ, which then reacts with an aldehyde with high facial selectivity. This method has been extensively applied in the total synthesis of complex polyoxygenated natural products. organicreactions.orgnih.gov

Table 3: Stereoselective Boron-Mediated Aldol Reactions

| Boron Reagent | Ketone/Enolate Source | Aldehyde | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 9-BBN-OTf | N-propionyl oxazolidinone | Isobutyraldehyde | >95:5 (syn) | >99 | researchgate.net |

| (+)-Ipc₂BCl | Diethyl Ketone | Benzaldehyde | Not specified | 98 (R) |

Chemical Transformations and Derivatization of 6 Octenal, 2,7 Dimethyl

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 6-Octenal, 2,7-dimethyl- is a primary site for nucleophilic attack and condensation reactions, making it a versatile handle for molecular modification.

The aldehyde functionality readily undergoes reaction with alcohols in the presence of an acid catalyst to form acetals. This reaction is often employed as a protective strategy for the aldehyde group during transformations at other sites of the molecule. Similarly, reaction with primary amines leads to the formation of imines, which are valuable intermediates in various synthetic pathways.

Interactive Data Table: Acetal (B89532) and Imine Formation

| Reactant | Reagent | Product | Reaction Type |

| 6-Octenal, 2,7-dimethyl- | Ethylene (B1197577) Glycol, H+ | 2-(2,6-dimethylhept-5-en-1-yl)-1,3-dioxolane | Acetal Formation |

| 6-Octenal, 2,7-dimethyl- | Aniline | N-(2,7-dimethyloct-6-en-1-ylidene)aniline | Imine Formation |

Under basic conditions, 6-Octenal, 2,7-dimethyl- can undergo self-aldol condensation, where the enolate of one molecule attacks the carbonyl carbon of another. The resulting aldol (B89426) adduct can then dehydrate upon heating to yield an α,β-unsaturated aldehyde. Cross-aldol condensations with other carbonyl compounds are also possible, further expanding the synthetic utility.

Interactive Data Table: Aldol Condensation and Dehydration

| Reactant 1 | Reactant 2 | Conditions | Product |

| 6-Octenal, 2,7-dimethyl- | 6-Octenal, 2,7-dimethyl- | NaOH, H2O | 2,4,9,11-tetramethyl-2,4-dodecadienal |

| 6-Octenal, 2,7-dimethyl- | Acetone | Ba(OH)2 | 4-(2,6-dimethylhept-5-en-1-yl)but-3-en-2-one |

The Wittig reaction provides a powerful method for converting the aldehyde group of 6-Octenal, 2,7-dimethyl- into a carbon-carbon double bond with high regioselectivity. libretexts.orgwikipedia.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgwikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Wittig Reactions

| Reactant | Wittig Reagent | Product |

| 6-Octenal, 2,7-dimethyl- | Methylenetriphenylphosphorane (Ph3P=CH2) | 3,8-dimethyl-1,7-nonadiene |

| 6-Octenal, 2,7-dimethyl- | (Triphenylphosphoranylidene)acetaldehyde (Ph3P=CHCHO) | 4,9-dimethyl-2,8-decadienal |

Transformations of the Alkenyl Moiety

The carbon-carbon double bond in 6-Octenal, 2,7-dimethyl- is susceptible to a variety of addition and oxidation reactions.

Selective hydrogenation of the alkenyl group can be achieved using specific catalysts, leaving the aldehyde group intact. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can selectively reduce the double bond. Conversely, more powerful reducing agents like sodium borohydride (B1222165) (NaBH4) will typically reduce the aldehyde to an alcohol, while leaving the double bond untouched. Complete reduction of both functional groups to form 2,7-dimethyloctan-1-ol can be accomplished using stronger reducing conditions, such as catalytic hydrogenation at higher pressures and temperatures. google.comresearchgate.net

Interactive Data Table: Hydrogenation and Reduction

| Reactant | Reagent/Catalyst | Product |

| 6-Octenal, 2,7-dimethyl- | H2, Pd/C | 2,7-dimethyloctanal |

| 6-Octenal, 2,7-dimethyl- | NaBH4, CH3OH | 2,7-dimethyloct-6-en-1-ol (Citronellol) |

| 6-Octenal, 2,7-dimethyl- | H2, Ni (high T, P) | 2,7-dimethyloctan-1-ol |

The double bond can be oxidized to form epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Oxidative cleavage of the double bond can be achieved through ozonolysis, followed by a reductive or oxidative workup, to yield smaller carbonyl compounds.

Interactive Data Table: Oxidation Reactions

| Reactant | Reagent | Product |

| 6-Octenal, 2,7-dimethyl- | m-CPBA | 2,2-dimethyl-3-(3-methyl-4-oxobutyl)oxirane |

| 6-Octenal, 2,7-dimethyl- | 1. O3, 2. Zn/H2O | 4-methyl-5-oxohexanal and Acetone |

Rearrangement and Pyrolysis Studies of 6-Octenal, 2,7-dimethyl- and Related Structures

The thermal and catalytic rearrangement of terpene skeletons provides access to a diverse range of isomeric products. Studies on the pyrolysis of pinane (B1207555) derivatives and the isomerization of citronellal (B1669106) itself have revealed pathways to various valuable compounds.

Thermal Rearrangements of Pinane Derivatives Yielding Octenal Isomers

The pyrolysis of pinane, a bicyclic monoterpene, is a well-established industrial process for the production of various acyclic terpenes. While the direct thermal rearrangement of pinane to 6-Octenal, 2,7-dimethyl- is not a primary high-yield pathway, the pyrolysis of pinane derivatives, such as pinanols, can lead to the formation of related acyclic aldehydes and alcohols.

The thermal decomposition of pinane proceeds through a retro-[2+2] cycloaddition mechanism, primarily yielding dienes like β-citronellene and isocitronellene. The reaction is typically carried out in the gas phase at elevated temperatures, often exceeding 400°C. The distribution of products is highly dependent on the reaction conditions, including temperature, pressure, and the presence of catalysts.

While the direct conversion of pinane to 6-Octenal, 2,7-dimethyl- is not extensively reported, the thermal isomerization of pinan-2-ol, derived from the oxidation of pinane, is a known route to produce linalool, an acyclic terpene alcohol. This process highlights the susceptibility of the pinane skeleton to ring-opening reactions under thermal stress, providing a conceptual basis for the formation of other acyclic monoterpenoids. The table below summarizes the key products from the pyrolysis of pinane and related derivatives.

| Starting Material | Key Pyrolysis Products | Typical Temperature Range (°C) |

| Pinane | β-Citronellene, Isocitronellene | 400 - 600 |

| cis-Pinan-2-ol | Linalool, Plinols | 350 - 600 |

| trans-Pinan-2-ol | Linalool, Plinols | 350 - 600 |

This table illustrates the common products obtained from the pyrolysis of pinane and its derivatives, showcasing the generation of acyclic monoterpenoids.

Isomerization Pathways Leading to Conjugated Enals

The isomerization of 6-Octenal, 2,7-dimethyl- is a significant area of research, primarily driven by the industrial importance of its cyclization product, isopulegol (B1217435), a precursor to menthol. However, under specific catalytic conditions, isomerization pathways leading to conjugated enals can be accessed.

The most studied isomerization of citronellal is the intramolecular ene reaction, which is an acid-catalyzed cyclization to form isopulegol. This reaction proceeds through a six-membered transition state and is highly diastereoselective. Various Lewis and Brønsted acids are effective catalysts for this transformation.

While the formation of isopulegol is the dominant pathway, the generation of conjugated enals from citronellal is less common but has been observed. For instance, the oxidation of citronellal ethylene acetal with selenium dioxide can yield the corresponding E-conjugated aldehyde. Subsequent hydrolysis of the acetal would provide the conjugated enal. This transformation suggests that with the appropriate choice of reagents and reaction conditions, the double bond in 6-Octenal, 2,7-dimethyl- can be migrated into conjugation with the aldehyde functionality. However, this is not a direct isomerization of the parent aldehyde and requires a multi-step sequence. Direct isomerization to a conjugated enal is often challenging due to the thermodynamic favorability of the intramolecular ene reaction.

Synthesis of Complex Chemical Structures Utilizing 6-Octenal, 2,7-dimethyl- as a Building Block

The rich functionality of 6-Octenal, 2,7-dimethyl- makes it an invaluable starting material for the synthesis of a wide range of more complex molecules, including fragrances, pharmaceuticals, and insect repellents. Its aldehyde group can undergo a variety of nucleophilic additions, reductions, and oxidations, while the double bond is amenable to reactions such as hydrogenation, epoxidation, and cyclization.

A prominent example of its application is the synthesis of isopulegol and subsequently menthol . As mentioned, the acid-catalyzed intramolecular ene reaction of citronellal provides isopulegol with high diastereoselectivity. Subsequent hydrogenation of the double bond in isopulegol yields menthol. This process is a cornerstone of the industrial production of synthetic menthol.

Another significant application is the synthesis of p-menthane-3,8-diol (B45773) (PMD) , a highly effective and naturally derived insect repellent. The synthesis of PMD from citronellal can be achieved through an acid-catalyzed Prins-type cyclization and hydration reaction. rsc.orgacs.orgwikipedia.orgacs.orggoogle.com This transformation highlights the ability to construct cyclic structures with multiple stereocenters from the acyclic precursor. The reaction conditions for this transformation are summarized in the table below.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | PMD Yield (%) | Reference |

| Lignin-derived carbon acid | Water | 120 | 24 | 97 | 86 | rsc.org |

| 0.25% Sulfuric acid | - | 50 | 11 | 97.9 | - | acs.org |

| Aqueous sulfuric acid (0.02-1.0 wt. %) | Water | 20-80 | 1-24 | >90 | 86.7-92.3 | google.com |

This interactive table showcases various catalytic systems for the synthesis of p-menthane-3,8-diol from 6-Octenal, 2,7-dimethyl-, demonstrating the versatility of this starting material in synthesizing valuable fine chemicals.

Furthermore, the aldehyde functionality of 6-Octenal, 2,7-dimethyl- can be selectively reduced to the corresponding alcohol, citronellol (B86348) , another valuable fragrance ingredient. The double bond can also be selectively hydrogenated to produce dihydrocitronellal . These selective transformations underscore the utility of 6-Octenal, 2,7-dimethyl- as a versatile platform for the synthesis of a family of related and commercially important monoterpenoids.

Analytical Chemistry Approaches for Characterization and Quantification of 6 Octenal, 2,7 Dimethyl in Complex Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Octenal, 2,7-dimethyl-. These techniques provide detailed information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of citronellal (B1669106).

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Octenal, 2,7-dimethyl- displays characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) typically appears as a triplet in the downfield region around 9.7 ppm. The vinylic proton (=CH-) is observed as a triplet around 5.1 ppm. The various methyl and methylene (B1212753) protons resonate in the upfield region between 0.9 and 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the aldehyde group gives a distinct signal in the highly deshielded region, typically around 205 ppm. The two olefinic carbons of the C=C double bond appear at approximately 124 ppm and 131 ppm. The remaining aliphatic carbons resonate in the upfield region of the spectrum. Spectral data for the related compound, citronellol (B86348), shows similar patterns for the carbon backbone. chemicalbook.com

| ¹H NMR Data for 6-Octenal, 2,7-dimethyl- | |

| Assignment | Chemical Shift (δ) ppm |

| Aldehydic H (-CHO) | ~9.7 (t) |

| Vinylic H (=CH-) | ~5.1 (t) |

| Methylene H (-CH₂-CHO) | ~2.4 (m) |

| Methylene H (-CH₂-C=) | ~2.0 (q) |

| Methyl H (=C(CH₃)₂) | ~1.7, ~1.6 (s) |

| Methine H (-CH(CH₃)-) | ~2.2 (m) |

| Methylene H (-CH₂-CH(CH₃)-) | ~1.4, ~1.2 (m) |

| Methyl H (-CH(CH₃)-) | ~1.0 (d) |

| (Data are typical values and may vary based on solvent and instrument.) |

| ¹³C NMR Data for 6-Octenal, 2,7-dimethyl- | |

| Assignment | Chemical Shift (δ) ppm |

| Carbonyl C (-CHO) | ~205 |

| Olefinic C (=C(CH₃)₂) | ~131 |

| Olefinic C (=CH-) | ~124 |

| Methylene C (-CH₂-CHO) | ~52 |

| Methine C (-CH(CH₃)-) | ~30 |

| Methylene C (-CH₂-CH(CH₃)-) | ~35 |

| Methylene C (-CH₂-C=) | ~25 |

| Methyl C (-CH(CH₃)-) | ~20 |

| Methyl C (=C(CH₃)₂) | ~26, ~18 |

| (Data are typical values and may vary based on solvent and instrument.) nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Octenal, 2,7-dimethyl- shows strong, characteristic absorption bands that confirm its aldehydic and olefinic nature. A prominent peak appears around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additional characteristic peaks include C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, and the C=C stretching vibration around 1645 cm⁻¹. chemicalbook.com

| Characteristic IR Absorption Bands for 6-Octenal, 2,7-dimethyl- | |

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1725 |

| C-H Stretch (Aldehyde) | ~2720, ~2820 |

| C=C Stretch (Olefin) | ~1645 |

| C-H Stretch (Aliphatic) | ~2870-2960 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nist.gov In electron ionization (EI) mass spectrometry, 6-Octenal, 2,7-dimethyl- (molecular weight: 154.25 g/mol ) undergoes characteristic fragmentation. epa.govepa.gov The molecular ion peak ([M]⁺) at m/z 154 is often weak or absent. Key fragments observed in the mass spectrum include peaks at m/z 41, 69, and 84, which correspond to various cleavage pathways of the molecule. nist.govnist.gov

| Major Mass Fragments of 6-Octenal, 2,7-dimethyl- (EI-MS) | |

| m/z | Possible Fragment Identity |

| 41 | [C₃H₅]⁺ |

| 69 | [C₅H₉]⁺ |

| 84 | [C₆H₁₂]⁺ |

| 136 | [M-H₂O]⁺ |

| (Data sourced from the NIST WebBook for 6-Octenal, 3,7-dimethyl-, (R)-) nist.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 6-Octenal, 2,7-dimethyl- from complex matrices, such as essential oils, and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile compounds like citronellal in complex mixtures. achs.edu In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer for identification. In the analysis of citronella oil, 6-Octenal, 2,7-dimethyl- can be identified by its specific retention time and its unique mass spectrum. achs.edu For example, using an FFAP (crosslinked) fused silica (B1680970) column, citronellal was identified with a retention time of 39.02 minutes in a sample of Cymbopogon nardus essential oil. achs.edu The Kovats retention index, a more standardized measure, is reported to be 1152 on a semi-standard non-polar column. nih.gov

Advanced Techniques for Stereoisomeric Analysis

The analysis of stereoisomers, particularly enantiomers, requires specialized techniques that can differentiate between molecules with identical chemical formulas and connectivity but different spatial arrangements. For a molecule like 6-Octenal, 2,7-dimethyl-, which possesses a chiral center at the second carbon atom, advanced chromatographic methods are indispensable for determining the enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture.

Direct chromatographic separation of enantiomers is the most widely employed method for determining enantiomeric excess. gcms.cz This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Gas chromatography (GC) with a chiral capillary column is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile chiral compounds like 6-Octenal, 2,7-dimethyl-.

A key study demonstrated the successful enantioselective analysis of citronellal using gas chromatography. scispace.com The research employed a capillary column coated with a modified cyclodextrin, specifically heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, as the chiral stationary phase. scispace.com Cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes with guest molecules, and their derivatized forms can create a chiral environment leading to the differential interaction with enantiomers. gcms.czscispace.com

In the analysis of citronellal isolated from Java citronella oil, this method allowed for the baseline separation of the (R)-(+)- and (S)-(-)-enantiomers. scispace.com The study successfully quantified the enantiomeric ratio, revealing a significant enantiomeric excess of 88.21% for the (R)-(+)-citronellal. scispace.com This demonstrates the efficacy of using derivatized cyclodextrin-based CSPs for the stereoisomeric analysis of this class of compounds.

The general approach for determining the enantiomeric excess of 6-Octenal, 2,7-dimethyl- would involve:

Sample Preparation: Dilution of the sample containing 6-Octenal, 2,7-dimethyl- in a suitable organic solvent.

Gas Chromatography (GC): Injection of the sample into a GC system equipped with a chiral capillary column, likely a modified β-cyclodextrin phase.

Separation: The enantiomers of 6-Octenal, 2,7-dimethyl- would interact differently with the chiral stationary phase, resulting in their separation as they travel through the column.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) would be used to detect the separated enantiomers as they elute from the column.

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

The following data table, based on the findings for the structural isomer citronellal, illustrates the type of results that could be expected from a chiral GC analysis of 6-Octenal, 2,7-dimethyl-.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-(+)-Citronellal | 15.2 | 94.105 | 88.21 |

| (S)-(-)-Citronellal | 15.8 | 5.895 |

This data indicates a successful separation of the enantiomers with distinct retention times, allowing for accurate quantification of their relative abundance. It is anticipated that a similar approach would yield comparable results for the enantiomers of 6-Octenal, 2,7-dimethyl-, providing a robust method for determining its enantiomeric excess in various complex matrices.

Research Applications and Potential of 6 Octenal, 2,7 Dimethyl As a Chiral Synthon and Bioactive Agent

Utility as a Chiral Pool Monoterpene in Asymmetric Synthesis

6-Octenal, 2,7-dimethyl-, a prominent acyclic monoterpene, serves as a valuable building block in organic synthesis. mpg.de As a member of the "chiral pool," it provides a readily available and inexpensive source of stereochemical information. nih.gov Its inherent chirality, arising from a stereocenter at the third carbon (in its common isomer), makes it an ideal starting material for the construction of complex, stereochemically defined molecules. mpg.denih.gov The flexible carbon backbone of this compound allows it to adopt numerous conformations, which plays a pivotal role in the biosynthesis and synthetic pathways of other monoterpenes. mpg.de

The existing chiral center in 6-Octenal, 2,7-dimethyl- is instrumental in guiding the formation of new stereogenic centers during a reaction sequence, a fundamental goal of asymmetric synthesis. By starting with an enantiomerically pure form of the compound, chemists can transfer that chirality to a more complex target molecule, controlling the three-dimensional arrangement of its atoms.

For example, the enantiomers of this compound have been utilized as starting materials in the synthesis of all stereoisomers of various insect pheromones. nih.gov In these syntheses, the original stereocenter of the monoterpene dictates the stereochemistry of the newly formed chiral centers in the final pheromone products. This control is crucial, as the biological activity of such molecules is often dependent on their specific stereoisomeric form. Highly concise routes to complex natural products have been developed utilizing this strategy; for instance, (+)-citronellal (an isomer of 6-Octenal, 2,7-dimethyl-) was converted into a chiral aldehyde which was then used in a diastereoselective Michael addition to construct a key intermediate in the synthesis of englerin A, a potent and selective renal cancer cell inhibitor. nih.gov

The utility of 6-Octenal, 2,7-dimethyl- as a chiral precursor extends to the synthesis of complex alkaloids. A notable example is its use in the asymmetric synthesis of dimethyl swazinecate, a primary component of the pyrrolizidine (B1209537) alkaloid swazine. rsc.org The synthesis was successfully completed starting from the (S)-(–)-β isomer of the parent monoterpene, demonstrating a practical application of its chiral properties in constructing intricate heterocyclic systems. rsc.org This synthesis not only provided a route to a valuable natural product but also helped confirm the absolute stereostructure of the parent alkaloid, (–)-swazine. rsc.org

Table 1: Synthesis of Dimethyl Swazinecate

| Feature | Description |

|---|---|

| Starting Material | (S)-(–)-β-Citronellal (an isomer of 6-Octenal, 2,7-dimethyl-) |

| Target Molecule | Dimethyl Swazinecate |

| Molecule Class | Pyrrolizidine Alkaloid |

| Significance | Utilized a chiral pool monoterpene to achieve an asymmetric synthesis of a complex natural product. |

6-Octenal, 2,7-dimethyl- is a foundational material for a wide array of derivatives used in the fragrance and pharmaceutical industries. Its characteristic fresh, lemony-green scent makes it a staple in perfumery, where it forms the backbone of citrus and lemongrass accords and adds brightness to floral compositions. scentspiracy.cominnospk.com It can be used directly or serve as a precursor for the synthesis of other important fragrance compounds like Citronellol (B86348) and Hydroxycitronellal. scentspiracy.comscentree.co Derivatives such as acetals have been developed to improve stability and modify the scent profile for use in various consumer products. google.comresearchgate.netlongdom.org

In the realm of therapeutic research, the compound and its derivatives have shown a multitude of biological activities. nih.gov Studies have investigated its potential as an antinociceptive (pain-relieving), anti-inflammatory, antioxidant, and antimicrobial agent. nih.govscielo.brnih.gov The essential oils rich in this compound have been explored for various therapeutic applications, including wound healing and as an anticonvulsant. nih.govbenthamdirect.com Research into specific isomers has revealed that the (S)-(-) form can exhibit a more potent antinociceptive effect at lower concentrations compared to its (R)-(+) counterpart. scielo.br

Development of Environmentally Sustainable Pest Control Agents

The bioactive properties of 6-Octenal, 2,7-dimethyl- make it a compound of significant interest for the development of eco-friendly pest management solutions. As a naturally occurring substance found in various plants, it offers a biodegradable alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices. nih.govplantextractwholesale.com

Research has demonstrated that 6-Octenal, 2,7-dimethyl- and the essential oils containing it possess significant acaricidal (mite-killing) and repellent properties. nih.govcornell.edu It has been shown to be effective against various tick species, including tropical horse tick larvae (Anocentor nitens). cornell.edu Furthermore, formulated products containing the parent oil have shown good residual activity, providing up to 90% control of two-spotted spider mites (Tetranychus urticae) for as long as 14 days after treatment. cornell.edu This repellent and acaricidal action is attributed to its ability to interfere with the sensory receptors of pests. ecoshieldpest.comnaturepest.com The development of microemulsion formulations has been explored to enhance its acaricidal efficacy, particularly against ticks like Rhipicephalus microplus. cabidigitallibrary.org

Table 2: Acaricidal and Repellent Activity

| Target Pest | Observation | Source |

|---|---|---|

| Tropical Horse Tick (Anocentor nitens) | Effective in killing larvae at concentrations of 12.5% and higher. | cornell.edu |

| Two-Spotted Spider Mite (Tetranychus urticae) | Formulated product provided ~90% control for up to 14 days. | cornell.edu |

| Mosquitoes (Aedes, Anopheles, Culex) | Consistently demonstrates repellent activity. | cornell.edu |

Beyond its repellent capabilities, 6-Octenal, 2,7-dimethyl- exhibits direct insecticidal activity against a range of agricultural pests. nih.gov This makes it a viable candidate for use as a botanical insecticide. For instance, the essential oil in which this compound is a major component has shown high toxicity to the green peach aphid (Myzus persicae), a common pest in many crops, achieving 96.9% mortality at a 1% concentration. scielo.br It is also effective against the diamondback moth (Plutella xylostella), a major pest of cabbage, where it acts as a feeding inhibitor, oviposition deterrent, and direct insecticide. pagepressjournals.orgresearchgate.net Studies have shown that as the concentration of the oil increases, the mortality of P. xylostella larvae also increases, reaching 100% efficacy at concentrations of 3 to 4 mL/L. pagepressjournals.org The compound's mode of action can disrupt insect nervous systems, providing an effective means of control while posing minimal risk to the environment compared to synthetic alternatives. naturepest.com

Contributions to Fundamental Organic and Bioorganic Chemical Research

6-Octenal, 2,7-dimethyl-, more commonly known by its synonyms (R)-(+)-citronellal and (S)-(-)-citronellal, has emerged as a significant chiral building block in the field of organic synthesis. nih.govorgsyn.org Its bifunctional nature, possessing both an aldehyde and a carbon-carbon double bond, coupled with a chiral center, makes it a versatile starting material for the enantioselective synthesis of a variety of complex natural products and biologically active molecules. This has led to substantial contributions to the advancement of fundamental organic and bioorganic chemical research.

The primary significance of 6-Octenal, 2,7-dimethyl- in organic synthesis lies in its utility as a chiral synthon. A chiral synthon is a molecule or a part of a molecule that contains a stereocenter and can be used to introduce that specific stereochemistry into a larger, more complex target molecule. The enantiomers of 6-Octenal, 2,7-dimethyl- serve as readily available and relatively inexpensive chiral pool starting materials. For instance, (R)-(+)-citronellal is a key intermediate in the industrial synthesis of optically active compounds such as citronellol, l-menthol, and certain vitamins like α-tocopherol (Vitamin E). orgsyn.org The ability to synthesize these compounds with high optical purity is crucial, as different enantiomers often exhibit vastly different biological activities.

The chemical reactivity of 6-Octenal, 2,7-dimethyl- allows for a wide range of synthetic transformations. The aldehyde group can undergo nucleophilic addition, reduction, oxidation, and olefination reactions, while the double bond can be subjected to hydrogenation, epoxidation, dihydroxylation, and cleavage reactions. This diverse reactivity has been exploited by synthetic chemists to construct complex molecular architectures.

In the realm of bioorganic chemistry, research has explored the potential of 6-Octenal, 2,7-dimethyl- and its derivatives as bioactive agents. Studies have investigated its interactions with biological systems, including its effects on enzymatic processes and cellular pathways. For example, some research has pointed towards the potential for certain terpenoids, including constituents found in essential oils like citronellal (B1669106), to interact with P-glycoprotein-mediated transport, a mechanism involved in multidrug resistance in cancer cells. thegoodscentscompany.com Further research has also explored the effects of citronellal on the intestinal absorption of certain drugs, highlighting its potential to modulate biological transport processes. thegoodscentscompany.com

The following table summarizes key research findings related to the application of 6-Octenal, 2,7-dimethyl- in organic and bioorganic chemistry:

| Research Area | Key Findings |

| Asymmetric Synthesis | (R)-(+)-Citronellal is a crucial starting material for the enantioselective synthesis of (-)-menthol, a widely used compound in various industries. |

| Natural Product Synthesis | It serves as a precursor in the total synthesis of various natural products, including certain insect pheromones and terpenoids. |

| Bioorganic Chemistry | Studies have indicated that citronellal can influence the activity of drug transporters like P-glycoprotein. |

| Pharmacological Research | Research has explored the potential for citronellal to modulate the absorption of orally administered drugs. |

The study of 6-Octenal, 2,7-dimethyl- continues to contribute to the development of new synthetic methodologies and the understanding of interactions between small molecules and biological systems. Its role as a versatile chiral synthon is well-established, and ongoing research into its bioactive properties may unveil new applications in medicinal and agricultural chemistry.

Future Research Directions and Emerging Paradigms in 6 Octenal, 2,7 Dimethyl Research

Elucidation of Detailed Molecular Mechanisms of Biological Action

While 2,7-dimethyl-6-octenal is known for several biological effects, including insect repellency and antifungal properties, the precise molecular mechanisms underlying these actions remain largely uncharacterized. wikipedia.org Current knowledge is primarily phenomenological, observing the outcome without a deep understanding of the cause. Future research must prioritize the identification of specific molecular targets to transition from observation to mechanistic insight.

Key areas for investigation include:

Olfactory Receptors: The characteristic scent of 2,7-dimethyl-6-octenal is perceived through interactions with olfactory receptors (ORs) in the nose. Identifying the specific human ORs that bind to this aldehyde, and with what affinity, could enable a more refined use in perfumery and flavor creation. For its role as an insect repellent, identifying the corresponding ORs in species like mosquitoes is a critical step to understanding and potentially enhancing its efficacy. wikipedia.org

Enzymatic Inhibition: The compound's reported antifungal qualities suggest potential interactions with essential fungal enzymes or metabolic pathways. wikipedia.org Future studies could employ enzyme inhibition assays and proteomics to pinpoint specific protein targets, potentially leading to new applications in agriculture or medicine.

Nociception Pathways: It has been noted for its use in inhibiting the development of mechanical nociception, suggesting an interaction with pain-sensing pathways. fishersci.ca Research focused on its effect on specific ion channels (e.g., TRP channels) involved in nociception could reveal novel bioactivities.

A significant research effort is required to map these interactions, which will form the basis for understanding its bioactivity on a molecular level.

Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Enhanced Production

2,7-dimethyl-6-octenal is naturally produced in a variety of plants, including those of the Cymbopogon genus (lemongrass), lemon-scented gum, and kaffir lime leaves. wikipedia.org Its natural origin implies the existence of efficient enzymatic pathways for its synthesis. As a monoterpenoid, its biosynthesis likely proceeds through the methylerythritol phosphate (B84403) (MEP) pathway, which generates the core isoprenoid building blocks. nih.gov

Future research is poised to move beyond simple extraction from natural sources towards biotechnological production. The field of synthetic biology offers powerful tools to engineer microorganisms like Escherichia coli or microalgae to produce 2,7-dimethyl-6-octenal. nih.gov This approach promises a more sustainable and scalable supply chain.

Key research avenues include:

Pathway Discovery and Characterization: Identifying and characterizing the specific genes and enzymes (e.g., terpene synthases, dehydrogenases) responsible for the final steps of 2,7-dimethyl-6-octenal synthesis in high-producing plants is a primary goal.

Metabolic Engineering: Once the pathway is understood, the relevant genes can be transferred to a microbial host. Further genetic modifications, such as upregulating precursor supply and downregulating competing metabolic pathways, can be employed to maximize yield. The general strategies for engineering isoprenoid production are well-established and can be adapted for this specific compound. nih.gov

Table 1: Potential Genetic Engineering Strategies for Enhanced 2,7-dimethyl-6-octenal Production

| Strategy | Description | Potential Target Genes/Pathways |

|---|---|---|

| Precursor Supply Enhancement | Overexpression of genes in the upstream MEP pathway to increase the pool of isoprenoid building blocks (IPP and DMAPP). | dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase) |

| Pathway Introduction | Heterologous expression of the specific plant-derived genes that convert isoprenoid precursors into 2,7-dimethyl-6-octenal. | Novel Geraniol Synthase, Alcohol Dehydrogenase |

| Reduction of Competing Pathways | Knockout or downregulation of genes that divert metabolic flux away from the desired product pathway. | Fatty acid biosynthesis pathways, other terpenoid synthesis pathways |

| Host Strain Optimization | Using chassis organisms that are robust, have high precursor availability, and are amenable to genetic modification. | E. coli, Saccharomyces cerevisiae, Photosynthetic microalgae |

Development of Advanced Synthetic Strategies for Complex Analogues and Derivatives

While industrial synthesis of 2,7-dimethyl-6-octenal is well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic methods. The traditional route often involves a Darzens reaction using 6-methyl-5-hepten-2-one. scentree.copatsnap.com

Recent advancements have focused on greener and more innovative approaches. A notable development is the use of a Baeyer-Villiger oxidation of citral (B94496), a readily available natural precursor. scispace.comgoogle.com This halogen-free method represents a significant step towards more environmentally friendly chemical production. scispace.com

Future research will likely focus on:

Catalytic Systems: Exploring novel catalysts, including biocatalysts (enzymes) and mesoporous materials, to improve reaction yields, selectivity, and conditions (e.g., lower temperatures and pressures). scispace.com

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch reactions.

Analogue and Derivative Synthesis: The synthesis of novel analogues and derivatives is a key area for discovering new properties. Known derivatives include ethers like MethoxyMelonal® and various acetals, which modify the compound's aroma profile and stability. scentree.coscentree.colongdom.org The creation of a library of related compounds, such as oximes or lactones, could lead to the discovery of molecules with enhanced bioactivity or unique sensory characteristics. researchgate.netchemsrc.com

Table 2: Comparison of Synthetic Methodologies for 2,7-dimethyl-6-octenal

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Darzens Reaction | 6-methyl-5-hepten-2-one, Ethyl chloroacetate | Traditional industrial method; involves formation of a glycidate intermediate. | scentree.coscentree.co |

| Baeyer-Villiger Oxidation | Citral, Hydrogen peroxide | Modern, halogen-free alternative; uses catalysts like tin-containing zeolites. | scispace.comgoogle.com |

| Natural Product Isolation | Citronella oil, Eucalyptus oil | Obtained via distillation; provides naturally sourced compound. |

Computational Chemistry and Molecular Modeling for Predictive Studies of Reactivity and Bioactivity

Computational chemistry and molecular modeling are powerful in silico tools that can accelerate the pace of research and development, yet they remain an underexplored paradigm for 2,7-dimethyl-6-octenal. These predictive methods can guide experimental work by prioritizing the synthesis of promising candidates and providing mechanistic hypotheses for observed activities.

Future applications in this area include:

Structure-Odor Relationship (SOR) Studies: By creating computational models of human olfactory receptors, it may be possible to predict the scent of novel analogues of 2,7-dimethyl-6-octenal before they are synthesized. This involves docking simulations to predict binding affinities and receptor activation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 2,7-dimethyl-6-octenal and its derivatives with their observed biological activity (e.g., insect repellency, antifungal potency). This would enable the rational design of more effective compounds.

Reactivity and Stability Prediction: Molecular modeling can be used to predict the chemical reactivity and stability of the aldehyde under various conditions (e.g., in different product formulations). hekserij.nl This is crucial for its application in consumer products where stability is a key factor.

Table 3: Key Physicochemical Properties for Computational Modeling of 2,7-dimethyl-6-octenal

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nist.gov |

| Molecular Weight | 154.25 g/mol | fishersci.ca |

| Boiling Point | ~207 °C | |

| Density | ~0.85 g/mL | |

| logP (o/w) | 3.4 - 3.83 | scentree.cothegoodscentscompany.com |

| Vapor Pressure | ~0.215 mmHg @ 25°C | thegoodscentscompany.com |

Investigation of Ecological Interactions and Roles in Chemical Ecology

The natural occurrence of 2,7-dimethyl-6-octenal in plants strongly suggests it plays one or more roles in chemical ecology. wikipedia.org While its function as an insect repellent is widely recognized, its full ecological significance is likely more complex. wikipedia.org

Future research should aim to unravel these intricate interactions:

Plant Defense: Beyond general repellency, studies could investigate whether the compound acts as a specific deterrent against particular herbivores or as a signal that attracts the natural enemies of those herbivores (a phenomenon known as "indirect defense").

Pollinator Attraction: In some contexts, plant volatiles serve to attract pollinators. Investigating the response of pollinating insects to 2,7-dimethyl-6-octenal could reveal a dual role in both defense and reproduction for the plant.

Interspecies Communication: Related aldehydes are known to be used as defensive secretions by insects. researchgate.net Research could explore whether 2,7-dimethyl-6-octenal is used by any insect species as a pheromone (e.g., for alarm or aggregation) or as part of a defensive chemical cocktail. Techniques like gas chromatography-electroantennography (GC-EAG) would be invaluable for identifying which insect species are capable of detecting the compound and are therefore more likely to be influenced by it.

Understanding the ecological roles of 2,7-dimethyl-6-octenal not only provides fundamental biological knowledge but can also inspire novel, environmentally-friendly strategies for pest management in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.